3-[(4-Bromophenyl)sulfanyl]propan-1-ol
Overview
Description
3-[(4-Bromophenyl)sulfanyl]propan-1-ol is an organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromothiophenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Phenyl group
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The thioether linkage and bromophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propan-1-ol
- 3-(4-Bromophenyl)thioethanol
- 3-(4-Bromophenyl)thiopropane
Comparison
Compared to similar compounds, 3-[(4-Bromophenyl)sulfanyl]propan-1-ol is unique due to the presence of both a thioether linkage and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thioether linkage enhances its stability and reactivity, while the hydroxyl group provides opportunities for further functionalization .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJZYLVSPXCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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